Superior MOR Affinity of [Dmt1]DALDA Compared to Parent Peptide DALDA
The replacement of the N-terminal tyrosine in DALDA with 2',6'-dimethyltyrosine (Dmt) to create [Dmt1]DALDA results in a profound increase in binding affinity for the human μ-opioid receptor (hMOR). [Dmt1]DALDA demonstrates a Kd of 0.199 nM, representing an order-of-magnitude improvement over the parent peptide DALDA, which has a Ki of 1.69 nM [1]. This modification validates the critical role of the Dmt residue in enhancing ligand-receptor interaction and serves as a benchmark for analog development.
| Evidence Dimension | hMOR Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.199 nM |
| Comparator Or Baseline | DALDA (Ki = 1.69 nM) |
| Quantified Difference | Approximately 8.5-fold higher affinity (more potent) |
| Conditions | Binding assay using human μ-opioid receptor (hMOR) |
Why This Matters
For researchers developing or validating new opioid ligands, [Dmt1]DALDA serves as a superior high-affinity positive control, enabling the detection of more subtle affinity differences in novel compounds compared to using the lower-affinity DALDA.
- [1] Biondi, B., Giannini, E., Negri, L., Melchiorri, P., Lattanzi, R., Rosso, F., ... & Rocchi, R. (2014). In vitro membrane permeation studies and in vivo antinociception of glycosylated Dmt1-DALDA analogues. ACS Medicinal Chemistry Letters, 5(4), 352-357. View Source
